1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE is an organosulfur compound characterized by the presence of multiple sulfone groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE typically involves the reaction of ethylsulfonyl ethyl sulfide with an oxidizing agent. The reaction conditions often include the use of solvents such as chloroform or methanol, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using industrial oxidizing agents. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or impurities .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The sulfone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher sulfone derivatives, while reduction may produce sulfides .
Wissenschaftliche Forschungsanwendungen
ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfone groups can form strong interactions with these targets, potentially altering their activity and function. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- METHYL (2-{[2-(METHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE
- PROPYL (2-{[2-(PROPYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE
Uniqueness
ETHYL (2-{[2-(ETHYLSULFONYL)ETHYL]SULFANYL}ETHYL) SULFONE is unique due to its specific ethylsulfonyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Eigenschaften
Molekularformel |
C8H18O4S3 |
---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-ethylsulfonyl-2-(2-ethylsulfonylethylsulfanyl)ethane |
InChI |
InChI=1S/C8H18O4S3/c1-3-14(9,10)7-5-13-6-8-15(11,12)4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
IURILDHUILOAQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)CCSCCS(=O)(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.